Diethyl (3-Chloro-2-pyridyl)phosphonate
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Overview
Description
Diethyl (3-Chloro-2-pyridyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a pyridine ring substituted with a chlorine atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (3-Chloro-2-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-pyridine with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Diethyl (3-Chloro-2-pyridyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield diethyl (3-aminopyridyl)phosphonate .
Scientific Research Applications
Diethyl (3-Chloro-2-pyridyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which diethyl (3-chloro-2-pyridyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Diethyl (2-pyridyl)phosphonate
- Diethyl (4-chloro-2-pyridyl)phosphonate
- Diethyl (3-bromo-2-pyridyl)phosphonate
Comparison: Diethyl (3-Chloro-2-pyridyl)phosphonate is unique due to the presence of the chlorine atom at the 3-position of the pyridine ring, which influences its reactivity and chemical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and varying degrees of biological activity .
Properties
Molecular Formula |
C9H13ClNO3P |
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Molecular Weight |
249.63 g/mol |
IUPAC Name |
3-chloro-2-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)9-8(10)6-5-7-11-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
HHOVRVRPJVCQFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC=N1)Cl)OCC |
Origin of Product |
United States |
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